[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13450668
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10?/m0/s1 |
| Standard InChI Key | HHXSUEKIFZAWHQ-RGURZIINSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate, reflects its stereospecific configuration. Key structural features include:
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A piperidine ring with an (S)-configured stereocenter at position 3.
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An (S)-2-aminopropionyl group (-CO-CH(NH₂)-CH₃) attached to the piperidine nitrogen.
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A tert-butyl carbamate (-OC(=O)N(C)(C)C) moiety at the piperidine’s 3-position.
The stereochemistry is critical for molecular interactions, particularly in enantioselective biological processes.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅N₃O₃ |
| Molecular Weight | 271.36 g/mol |
| InChI Key | HHXSUEKIFZAWHQ-UWVGGRQHSA-N |
| Isomeric SMILES | CC@@HN |
The tert-butyl group enhances hydrophobicity, while the amino-propionyl moiety introduces hydrogen-bonding capabilities. Predicted logP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Preparation
Boc-Protection Strategy
The synthesis typically employs di-tert-butyl dicarbonate (Boc₂O) to introduce the carbamate group. A generalized pathway involves:
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Amine Protection: Reaction of the piperidine derivative with Boc₂O under basic conditions (e.g., DMAP, triethylamine).
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Acylation: Coupling the Boc-protected piperidine with (S)-2-aminopropionic acid using carbodiimide reagents (e.g., EDCI/HOBt).
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Deprotection: Selective removal of temporary protecting groups, if applicable.
Critical Considerations:
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Stereochemical Integrity: Chiral auxiliaries or asymmetric catalysis ensures retention of (S,S)-configuration.
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Purification: Chromatography or recrystallization achieves >95% enantiomeric excess.
| Application | Rationale |
|---|---|
| Antiviral Agents | Piperidine scaffolds inhibit viral proteases (e.g., SARS-CoV-2 3CLpro). |
| Neurological Drugs | Tert-butyl carbamates enhance blood-brain barrier penetration. |
| Anticancer Leads | Amino acid conjugates interfere with tumor metabolic pathways. |
Further studies must validate these hypotheses through in vitro and in vivo assays.
Comparative Analysis with Structural Analogs
Key Structural Variations
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₃H₂₅N₃O₃ | 271.36 | Piperidine, tert-butyl carbamate |
| tert-butyl N-piperidin-3-ylcarbamate | C₁₀H₂₀N₂O₂ | 200.28 | Piperidine, tert-butyl carbamate |
| (S)-2-Aminopropionyl-piperidine | C₈H₁₆N₂O₂ | 172.23 | Piperidine, amino-propionyl |
Observations:
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The target compound’s tert-butyl group increases steric bulk compared to simpler analogs, potentially altering binding kinetics.
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The (S,S)-configuration may confer selectivity over racemic mixtures in chiral environments.
| Parameter | Recommendation |
|---|---|
| Temperature | -20°C (long-term storage) |
| Atmosphere | Inert gas (N₂/Ar) |
| Container | Amber glass vial with PTFE seal |
Exposure to moisture or strong acids/bases must be avoided to prevent decomposition.
Future Research Directions
Priority Investigations
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Enzymatic Assays: Screen against protease panels to identify inhibitory activity.
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Pharmacokinetic Profiling: Assess bioavailability and metabolic stability in vivo.
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Crystallographic Studies: Resolve 3D structure to guide structure-activity optimization.
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Develop enantioselective routes using organocatalysts.
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Prodrug Design: Explore ester prodrugs to enhance solubility.
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